N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide
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Overview
Description
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications.
Mechanism of Action
Target of Action
Quinazolinone derivatives have been reported to exhibit a broad range of biological activities, including antibacterial , antiviral , anticancer , enzyme inhibitory , and anti-HIV properties. These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Quinazolinone derivatives have been shown to interact with their targets in a variety of ways, often leading to the inhibition of key enzymes or the disruption of essential biological processes . The specific interactions and resulting changes would depend on the precise structure of the compound and the nature of its target.
Biochemical Pathways
These could potentially include pathways involved in cell growth and proliferation, viral replication, bacterial metabolism, and more .
Result of Action
Based on the reported biological activities of quinazolinone derivatives, potential effects could include the inhibition of cell growth or viral replication, the killing or inhibition of bacteria, or the modulation of enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the condensation of 2-methyl-4-oxoquinazoline with 4-aminobenzoyl chloride, followed by the addition of phenylacetic acid. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxoquinazolin-3-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Phenylacetamide derivatives: These compounds also possess anti-inflammatory and antimicrobial properties.
Uniqueness
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide stands out due to its specific combination of the quinazolinone and phenylacetamide moieties, which confer unique pharmacological properties. Its ability to inhibit COX enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-24-21-10-6-5-9-20(21)23(28)26(16)19-13-11-18(12-14-19)25-22(27)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAPOHTZRQHIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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